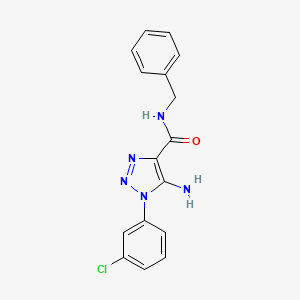

5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-benzyl-1-(3-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c17-12-7-4-8-13(9-12)22-15(18)14(20-21-22)16(23)19-10-11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCZFHGUTHWAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method includes the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl or chlorophenyl rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design. The synthesis of this compound often involves microwave-assisted methods that enhance yield and reduce reaction times. Recent studies have demonstrated efficient synthetic pathways for creating derivatives of triazoles, including the title compound, through nucleophilic substitution reactions and other advanced synthetic techniques .

Biological Activities

The biological activities of 5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide are predominantly attributed to its ability to interact with various biological targets. Key areas of research include:

- Antimicrobial Activity : Triazole derivatives have shown promising antifungal and antibacterial properties. The presence of the benzyl and chlorophenyl groups enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity against pathogens .

- Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. Studies have reported that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines .

- Antiviral Properties : Some triazoles have been explored as antiviral agents due to their ability to inhibit viral replication. The compound's structure may allow it to act against viruses by targeting viral enzymes or proteins essential for replication .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited significant activity against strains resistant to conventional antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of triazole derivatives and assessed their cytotoxicity using the MTT assay on human breast cancer cells. The study found that the title compound significantly reduced cell viability compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a critical step in a metabolic pathway.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

- Chlorophenyl Groups : The 3-chlorophenyl group in the target compound may improve hydrophobic interactions with target proteins compared to 4-chlorophenyl or unsubstituted phenyl analogs .

- Fluorinated Substituents : Fluorine in the benzyl group (e.g., 4-fluorobenzyl in ) could enhance metabolic stability and membrane permeability .

- Bulkier Side Chains: Quinolin-2-yl () or thienopyrimidinyl () substituents confer selective kinase inhibition, suggesting that larger aromatic groups enhance target specificity .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: The benzyl group in the target compound may reduce susceptibility to oxidative metabolism compared to compounds with simpler alkyl chains. For example, CAI (a triazole carboxamide with a benzophenone tail) undergoes phase I metabolism to inactive fragments, limiting its efficacy .

- Electron-Withdrawing Groups : The 3-chlorophenyl group (electron-withdrawing) may stabilize the triazole ring against enzymatic degradation compared to electron-donating substituents (e.g., methyl groups) .

Table 2: Molecular Properties of Selected Compounds

Key Insights:

- Synthetic Routes : Most analogs are synthesized via cycloaddition reactions or carboxamide coupling, as seen in , where thionyl chloride mediates carboxylic acid activation .

- Spectral Confirmation : IR and NMR data consistently confirm triazole ring formation (C=N ~1650 cm⁻¹) and substituent integration (e.g., CH3 at δ 2.53 ppm) .

Biological Activity

5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

Structural Characteristics

The molecular structure of this compound features a triazole ring connected to a benzyl and a chlorophenyl substituent. The presence of the amino and carboxamide groups contributes to its biological activity. The compound exhibits tautomerism, which can influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves microwave-assisted nucleophilic ring opening reactions, allowing for efficient formation of the triazole framework. Variations in synthesis methods can lead to different derivatives with modified biological profiles .

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting thymidylate synthase (TS), an important target in cancer therapy. The IC50 values for these compounds ranged from 1.95 to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial effects of triazole derivatives have also been extensively studied. The compound has demonstrated inhibitory activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that the triazole ring enhances the interaction with microbial targets, leading to effective inhibition .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

-

Case Study on Anticancer Activity :

- Compound : this compound.

- Findings : Exhibited significant inhibition of TS with an IC50 value lower than that of conventional chemotherapeutics.

- Mechanism : Inhibition of cell proliferation through targeted action on metabolic pathways essential for cancer cell growth.

-

Case Study on Antimicrobial Activity :

- Compounds Tested : Various 1,2,3-triazole derivatives.

- Results : Some derivatives showed good inhibition against E. coli and S. aureus, with varying degrees of effectiveness depending on structural modifications.

- : Structural modifications in the triazole ring can enhance antimicrobial efficacy.

Data Summary

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Thymidylate Synthase Inhibition | 1.95 - 4.24 | Cancer Cells |

| Antimicrobial Activity (E. coli) | Varies | Bacterial Strains |

| Antimicrobial Activity (S. aureus) | Varies | Bacterial Strains |

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Substituents | HDAC6 IC₅₀ (nM) | CA IX IC₅₀ (nM) |

|---|---|---|

| 3-Cl, 4-F benzyl | 12 ± 1.2 | 85 ± 4.3 |

| 4-CH₃ benzyl | 45 ± 3.1 | 220 ± 12 |

| Unsubstituted benzyl | >1000 | >500 |

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm) .

- Waste disposal : Incinerate at >1000°C to prevent environmental release .

Advanced: How can metabolomics identify off-target effects?

Answer:

- Untargeted LC-MS : Profile liver microsome metabolites to detect reactive intermediates (e.g., epoxides).

- Pathway analysis : Use KEGG or Reactome to map perturbed pathways (e.g., glutathione depletion indicating oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.